molecular formula C15H10N4S B2809356 (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 1024259-72-0

(((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2809356
CAS No.: 1024259-72-0
M. Wt: 278.33
InChI Key: IVEMHZMZLUVGMS-UHFFFAOYSA-N
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Description

(((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyridylthio group attached to a phenyl ring, which is further connected to an aminomethylene group and two cyano groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridylthiol with 4-bromoaniline to form the intermediate compound, which is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The pyridylthio group can interact with metal ions or proteins, influencing their activity. The aminomethylene group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile: shares similarities with other compounds containing pyridylthio and phenyl groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-pyridin-2-ylsulfanylanilino)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4S/c16-9-12(10-17)11-19-13-4-6-14(7-5-13)20-15-3-1-2-8-18-15/h1-8,11,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEMHZMZLUVGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(C=C2)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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